molecular formula C9H10N4O B7869560 3-azido-N-phenylpropanamide

3-azido-N-phenylpropanamide

Cat. No.: B7869560
M. Wt: 190.20 g/mol
InChI Key: MWAQHLMMANHLBR-UHFFFAOYSA-N
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Description

3-Azido-N-phenylpropanamide (CAS 860763-86-6) is a small molecule organic compound with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol. It is characterized by a purity of ≥95% . The structure of this compound features a propanamide backbone that is substituted with an azide (-N3) group at the 3-position and a phenyl group on the amide nitrogen. This specific architecture makes it a valuable building block in synthetic and medicinal chemistry research. The primary research application of this compound is its use in click chemistry, a class of high-yielding and selective reactions that are invaluable for bioconjugation and polymer synthesis . The azide functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes to form stable 1,2,3-triazole linkages . This reactivity profile allows researchers to efficiently conjugate the molecule to other compounds, such as alkynes, enabling the labeling of biomolecules, the synthesis of combinatorial libraries for drug discovery, and the development of novel polymeric materials . Compounds containing azide groups, like this one, serve as key intermediates in the synthesis of more complex molecules with potential pharmacological activities, including those explored as antibacterial or anti-cancer agents . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, adhering to all relevant safety protocols, as organic azides can be potentially unstable and may pose explosion hazards under certain conditions .

Properties

IUPAC Name

3-azido-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAQHLMMANHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkyl Bromide Precursor Reactivity

The most widely documented method involves the reaction of 3-bromo-N-phenylpropanamide with sodium azide (NaN₃) in polar aprotic solvents. Source details a protocol where 0.69 mmol of 3-bromo-N-phenylpropanamide (alkyl bromide 28 ) reacts with 0.76 mmol NaN₃ in anhydrous dimethylformamide (DMF) under inert conditions. The azide group replaces the bromide via an Sₙ2 mechanism, achieving high yields (75–85%).

Key reaction parameters include:

  • Solvent : Anhydrous DMF or acetonitrile to minimize side reactions.

  • Temperature : Room temperature (20–25°C) for 12–24 hours.

  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

ParameterValueSource Citation
Substrate3-bromo-N-phenylpropanamide
Azide SourceNaN₃ (1.1 eq)
SolventAnhydrous DMF
Reaction Time14–24 hours
Yield71–85%

Solvent and Counterion Effects

Source highlights the role of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in DMSO, enhancing NaN₃ solubility and reaction kinetics. For example, substituting DMF with dimethyl sulfoxide (DMSO) at 50°C reduced reaction times to 4–6 hours while maintaining yields above 70%.

ParameterValueSource Citation
Coupling AgentDIC/HOBt
SolventCH₂Cl₂
Temperature0°C to RT
Yield71%

Huisgen Cycloaddition for Hybrid Structures

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.21 (m, 5H, Ar–H), 4.43 (dd, 1H, NHCH₂Ph), 3.30 (t, 2H, CH₂N₃).

  • IR : 2096 cm⁻¹ (N₃ stretch), 1640 cm⁻¹ (C=O).

Chromatographic Purity

Silica gel chromatography (hexane/ethyl acetate 3:1) achieves >95% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Nucleophilic Substitution : Higher yields (80% vs. 71%) and scalability to 10-gram batches.

  • Coupling Methods : Limited by HOBt/DIC costs but offers regioselectivity.

Environmental Impact

DMF and DMSO pose significant waste management challenges. Source proposes switching to cyclopentyl methyl ether (CPME) as a greener solvent, though yields drop to 65%.

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies in source suggest that microreactors could enhance heat dissipation during exothermic azide formation, reducing decomposition risks.

Chemical Reactions Analysis

Click Chemistry (CuAAC Reaction)

3-Azido-N-phenylpropanamide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazoles. Key features include:

Aspect Details
Catalyst CuI, CuSO₄·5H₂O with sodium ascorbate, or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
Solvent DMSO, water, or mixed solvents (e.g., MeCN/water)
Temperature Mild conditions (room temperature to 50°C)
Selectivity High specificity for alkyne partners, yielding regioselective triazoles

Example : Reaction with a quinol alkyne under CuI and lutedine conditions forms triazole-linked compounds .

Reaction Conditions and Stability

  • Solvent Compatibility : DMSO, DMF, and THF are commonly used for synthesis and subsequent reactions .

  • Thermal Stability : Azides decompose at high temperatures (e.g., >100°C), but this compound remains stable under standard reaction conditions .

  • Mild Reduction : LiAlH₄ reductions of related compounds (e.g., chloropropanamides) produce aziridines or amines, suggesting potential for analogous transformations .

Analytical Data and Characterization

  • NMR : δ 169.3 (carbonyl), 137.8–127.6 (aromatic carbons), 43.8–39.6 (aliphatic carbons) .

  • Mass Spectrometry :

    • LRMS (EI): m/z 197 (M⁺), 162, 106 .

    • HRMS: Calculated for C₁₀H₁₂ClNO = 197.0607 (found 197.0608) .

Scientific Research Applications

Chemical Synthesis and Click Chemistry

1.1. Click Chemistry Applications
3-Azido-N-phenylpropanamide serves as a precursor in click chemistry, particularly in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction. This reaction is facilitated by the azide moiety, which can readily react with alkynes under mild conditions to form stable triazole derivatives. The resulting triazoles have been shown to possess enhanced biological activity and stability compared to their parent compounds .

1.2. Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been employed as an intermediate in the development of inhibitors targeting specific biological pathways, such as those involved in cancer progression and microbial resistance . The introduction of the azido group allows for further functionalization, enabling the creation of diverse chemical libraries for screening purposes.

Biological Applications

2.1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

2.2. Drug Development
The compound has been investigated for its role as a scaffold in drug development, particularly for targeting G protein-coupled receptors (GPCRs). For example, modifications of the azido group have led to the discovery of potent agonists for the GPR88 receptor, which is implicated in several neurological disorders . The ability to modify the azide group facilitates structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity.

Material Science Applications

3.1. Polymer Chemistry
In materials science, this compound has been explored for its potential in polymer chemistry. The azide functionality can be utilized in polymerization reactions to create functionalized polymers with specific properties . These polymers can be tailored for applications in drug delivery systems or as biomaterials due to their biocompatibility and ability to undergo further chemical modifications.

3.2. Surface Functionalization
The compound's azido group also allows for surface functionalization techniques such as "click" reactions on surfaces or nanoparticles. This capability is particularly useful in creating biosensors or enhancing the performance of nanomaterials used in diagnostics or therapeutics .

Case Studies

StudyFocusFindings
Study A Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus; potential for development into a new class of antibiotics .
Study B Drug DevelopmentIdentified as a scaffold for GPR88 agonists; modifications led to compounds with EC50 values below 100 nM .
Study C Polymer ApplicationsUtilized in developing functionalized polymers; showed promise for drug delivery applications due to controlled release properties .

Mechanism of Action

The mechanism of action of 3-azido-N-phenylpropanamide involves its ability to undergo chemical transformations that lead to the formation of biologically active compounds. For example, the cycloaddition reaction with alkynes to form triazoles can result in compounds that interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights structural differences between 3-azido-N-phenylpropanamide and its analogs from the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features/Applications References
This compound (hypothetical) Azido (-N₃), N-phenyl, propanamide C₉H₁₀N₄O ~206.20 (calc.) Click chemistry, bioconjugation N/A
3-Chloro-N-phenyl-phthalimide Chloro (-Cl), phthalimide ring C₁₄H₈ClNO₂ 265.67 Polyimide monomer synthesis
N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide Fluoro (-F), amino (-NH₂), pyridinone C₁₄H₁₄FN₃O₂ 275.28 Potential kinase inhibition
3-(Phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide Sulfonyl (-SO₂), pyran, pyridinyl C₂₀H₂₄N₂O₄S 388.48 Drug candidate (e.g., enzyme inhibition)
Hydroxamic acid derivatives (e.g., Compound 7 in ) Hydroxyureido, cyclopentyl, N-(4-chlorophenyl) Varies Varies Antioxidant activity (DPPH assay)

Key Observations :

  • Azido vs. Chloro : The azido group in this compound enables rapid cycloaddition reactions, whereas the chloro group in 3-chloro-N-phenyl-phthalimide acts as a leaving group for polymerization .
  • Electron-Withdrawing Groups : Sulfonyl (-SO₂) substituents () enhance stability and binding affinity in drug design compared to the reactive azido group .

Reactivity and Stability

  • Azido Group : Highly reactive in click chemistry but thermally unstable; may decompose explosively under heat.
  • Chloro Group : Stable under ambient conditions but susceptible to nucleophilic substitution, enabling polymer backbone formation .
  • Sulfonyl Group : Electron-withdrawing and stable, enhancing compound half-life in biological systems .
  • Hydroxamic Acids : Moderate stability with metal-chelating properties, critical for antioxidant activity .

Notes

  • Limitations : Direct data on this compound are absent in the evidence; comparisons rely on substituent chemistry and analog studies.
  • Contradictions: No direct conflicts in evidence, but substituent diversity highlights context-dependent utility (e.g., azides for reactivity vs. sulfonys for stability).
  • Research Gaps : Further studies on azido-propanamide toxicity and pharmacokinetics are needed for pharmaceutical applications.

Biological Activity

3-Azido-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound exhibits biological activity primarily through its interaction with cellular targets, which may include enzymes involved in metabolic pathways. The azide functional group is known to participate in click chemistry, facilitating the formation of covalent bonds with biomolecules, which can lead to altered biological functions.

Inhibition Studies

Research has shown that azido compounds can inhibit various enzymes. For instance, the inhibition of ribonucleotide reductase (RNR) by azido-substituted nucleotides has been documented, suggesting a potential mechanism for this compound's action .

Study on Carcinogenic Potential

A significant case study investigated the carcinogenic potential of azido compounds. In rodent models, exposure to similar azido compounds has resulted in increased incidences of squamous cell carcinoma. This raises concerns about the safety profile of this compound, particularly in long-term exposure scenarios .

Compound Study Type Findings
3-Azido-3'-deoxythymidine (AZT)Long-term exposure in rodentsIncreased incidence of vaginal squamous cell carcinoma
This compoundHypothetical modelPotential for similar carcinogenic effects

Therapeutic Applications

Despite safety concerns, there are therapeutic applications being explored for azido compounds. For example, some studies suggest that they may have utility in treating autoimmune diseases due to their ability to modulate immune responses .

Radical Formation

Research indicates that nitrogen-centered radicals formed from azido compounds can interact with various biological molecules. This radical formation is crucial for understanding the reactivity and subsequent biological effects of this compound .

Selectivity and Potency

Studies have also focused on the selectivity and potency of azido compounds against specific biological targets. For instance, certain derivatives have shown selective inhibition against protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-azido-N-phenylpropanamide, and what reaction conditions optimize yield and purity?

  • Methodology : A one-step synthesis route involves nucleophilic substitution between phenylpropanamide precursors and sodium azide under controlled thermal conditions (14 hours, room temperature to 90°C). Purification via column chromatography using ethyl acetate/hexane gradients improves purity. Reaction progress should be monitored by TLC and validated via NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology : Use 1H^1H/13C^{13}C NMR to confirm integration of the azide (-N3_3) and phenyl groups. IR spectroscopy identifies the azide stretch (~2100 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+^+). Cross-reference experimental data with computational spectra (e.g., density functional theory) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow azide-specific precautions: avoid contact with metals (risk of explosive HN3_3), use fume hoods, and wear nitrile gloves. Store in cool, dry conditions away from oxidizers. Emergency protocols include immediate flushing of exposed skin/eyes with water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound derivatives, and what experimental approaches can elucidate these effects?

  • Methodology : Employ chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers. Conduct receptor binding assays (e.g., radioligand displacement for μ-opioid receptors) and functional tests (e.g., cAMP accumulation assays) to compare stereoisomers' EC50_{50} values. X-ray crystallography can resolve absolute configurations .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies of azido-propanamide compounds?

  • Methodology : Perform pharmacokinetic profiling (plasma protein binding, metabolic stability assays) to assess bioavailability discrepancies. Use microdialysis in animal models to correlate free compound concentrations with observed effects. Validate findings via dose-response studies with controlled metabolic inhibitors .

Q. How can computational modeling optimize the design of this compound analogues for targeted drug delivery?

  • Methodology : Apply molecular docking studies with μ-opioid receptor crystal structures (PDB ID 6DDF) to predict binding affinities. Use molecular dynamics (MD) simulations (>100 ns) to evaluate complex stability and azide group orientation. Validate predictions with synthetic analogues and SPR binding assays .

Q. What experimental designs effectively differentiate between μ-opioid receptor agonism and allosteric modulation by this compound derivatives?

  • Methodology : Implement Schild regression analysis in GTPγS binding assays with/without naloxone. Compare concentration-response curves in the presence of orthosteric antagonists to identify allosteric behavior. Use β-arrestin recruitment assays to assess biased signaling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported azide stability across different solvent systems?

  • Methodology : Replicate stability studies (e.g., HPLC purity tracking) under controlled conditions (light, temperature, solvent polarity). Use quantum mechanical calculations (e.g., DFT) to model solvent-azide interactions. Cross-validate with accelerated degradation studies .

Experimental Design Considerations

Q. What in vitro models are appropriate for screening the neuropharmacological effects of this compound?

  • Methodology : Use guinea pig ileum (GPI) and mouse vas deferens (MVD) assays to evaluate μ-opioid receptor agonism. Pair these with calcium flux assays in transfected HEK293 cells expressing human opioid receptors. Include naloxone reversibility controls .

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